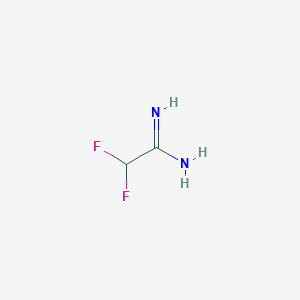
2,2-Difluoroacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroacetimidamide is a fluorinated organic compound with the molecular formula C2H4F2N2 It is characterized by the presence of two fluorine atoms attached to the ethanimidamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroacetimidamide typically involves the introduction of fluorine atoms into the ethanimidamide structure. One common method is the reaction of ethanimidamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). These reagents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoroacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form difluoroacetamide derivatives or reduction to yield difluoroethylamines.
Addition Reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Difluoroacetamide Derivatives: Formed through oxidation reactions.
Difluoroethylamines: Resulting from reduction reactions.
Substituted Ethanamides: Produced via nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
2,2-Difluoroacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,2-Difluoroacetimidamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
2,2-Difluoroethylamine: A related compound with similar fluorination but different functional groups.
Difluoromethylated Diarylmethanes: Compounds with difluoromethyl groups attached to aromatic rings.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with aryl groups attached to the ethanimidamide structure
Uniqueness: 2,2-Difluoroacetimidamide is unique due to its specific arrangement of fluorine atoms and the ethanimidamide backboneIts ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C2H4F2N2 |
|---|---|
Peso molecular |
94.06 g/mol |
Nombre IUPAC |
2,2-difluoroethanimidamide |
InChI |
InChI=1S/C2H4F2N2/c3-1(4)2(5)6/h1H,(H3,5,6) |
Clave InChI |
RBTHHWTYEDYOBS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=N)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















